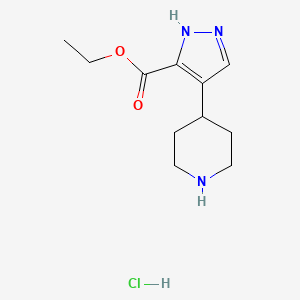

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

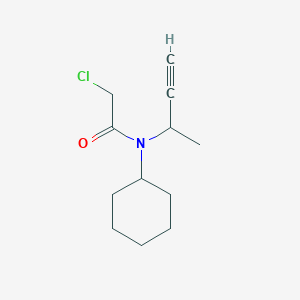

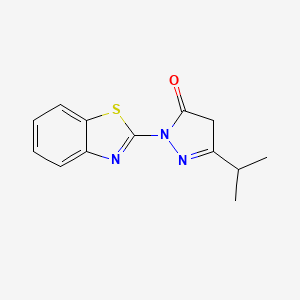

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride is a chemical compound with the CAS Number: 782493-63-4 . It has a molecular weight of 259.74 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride consists of a pyrazole ring attached to a piperidine ring via a carboxylate ester linkage . The InChI Code for this compound is 1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10;/h7-8,10,12H,2-6H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups present in the molecule. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride is a powder at room temperature . It has a molecular weight of 259.74 .Scientific Research Applications

Microwave-Assisted Amidation

- Application : Microwave-assisted treatment of related compounds demonstrates their potential in facilitating chemical transformations, suggesting applications in synthetic chemistry (Milosevic et al., 2015).

Mycobacterium Tuberculosis GyrB Inhibitors

- Application : Some analogs of the compound are investigated for their role as inhibitors against Mycobacterium tuberculosis, indicating their potential in antimicrobial research (Jeankumar et al., 2013).

Pesticide Synthesis

- Application : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, is used in the synthesis of the pesticide chlorantraniliprole, highlighting its significance in agricultural chemistry (Yeming Ju, 2014).

Allosteric Modulation

- Application : Research on compounds with similar structures, like Org compounds, reveals their role in allosteric modulation of cannabinoid receptors, suggesting their importance in neuropharmacology (Price et al., 2005).

Synthesis under Ultrasound Irradiation

- Application : Ultrasound irradiation in synthesizing pyrazole derivatives implies its use in enhancing synthetic procedures for efficiency and environmental friendliness (Machado et al., 2011).

Synthesis of Anticholinesterase Agents

- Application : Pyrazoline derivatives, similar in structure to the compound , are synthesized and evaluated for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Antimicrobial and Anticancer Agents

- Application : Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating potential applications in the development of new therapeutic agents (Hafez et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name |

ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOSPJFAYOWWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)

![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)